O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine belongs to the class of pharmaceutical metabolites. Specifically, it is classified as a calcium channel blocker metabolite, which is pivotal in cardiovascular pharmacotherapy. Its chemical structure indicates that it has functional groups typical of carboxymethyl compounds, contributing to its reactivity and interaction with biological systems.
The synthesis of O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine typically involves several steps, often starting from dehydroamlodipine. The general synthetic route includes:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, reactions are often conducted under controlled temperatures to prevent degradation or side reactions.
The molecular formula for O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine can be represented as CHNO.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to elucidate the structural characteristics and confirm the identity of the synthesized compound.
O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine participates in various chemical reactions relevant to its function as a metabolite:
The mechanism of action for O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine involves its role as a metabolite of amlodipine:
Research indicates that metabolites can sometimes exhibit distinct pharmacological activities compared to their parent compounds, necessitating further investigation into their specific mechanisms.
The physical and chemical properties of O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine are crucial for its application in both clinical and environmental contexts:
These properties influence its behavior in biological systems as well as its persistence in environmental matrices.
O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine has several scientific applications:
"O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine" is formally designated as 3,5-Pyridinedicarboxylic acid, 2-[(carboxymethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-, 3-ethyl 5-methyl ester according to IUPAC nomenclature rules [5]. This name reflects its core pyridinedicarboxylic acid structure and key substituents:
Alternative chemical names include:
The compound is identified as a dihydropyridine-derived metabolite of the calcium channel blocker amlodipine, classified pharmacologically as a "cardiac drug metabolite" [1] [8]. Its chemical structure features a pyridine ring substituted with both aromatic (2-chlorophenyl) and aliphatic ester groups, with an acetic acid side chain replacing the aminoethyl group of the parent drug.
Table 1: Key Identifiers of O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine
Property | Value |
---|---|
CAS Registry Number | 113994-45-9 |
Molecular Formula | C~20~H~20~ClNO~7~ |
Exact Molecular Mass | 421.0928 Da [4] |
SMILES Notation | CCOC(=O)C~1~=C(N=C(C(=C~1~C~2~=CC=CC=C~2~Cl)C(=O)OC)C)COCC(=O)O [1] |
InChI Key | WYLSEDHKQJBUIA-UHFFFAOYSA-N [4] |
Mass spectrometric characterization is extensively documented. Liquid chromatography-electrospray ionization quadrupole-flight-time tandem mass spectrometry (LC-ESI-QFT MS/MS) analysis of the protonated molecule ([M+H]⁺) shows an accurate m/z of 422.1001 (calculated: 422.1001 for C~20~H~21~ClNO~7~⁺), with a mass error of -0.03 ppm [4]. Key fragment ions include:
Table 2: Major MS/MS Fragments (CE: 30%; Positive Ion Mode) [4]
m/z | Tentative Assignment | Relative Intensity (%) |
---|---|---|
286.0265 | C~15~H~9~ClNO~3~⁺ | 999 (base peak) |
318.0527 | C~16~H~13~ClNO~4~⁺ | 646 |
376.0566 | C~18~H~15~ClNO~6~⁺ | 176 |
422.1001 | C~20~H~21~ClNO~7~⁺ (precursor) | 195 |
While NMR data is not explicitly detailed in the available sources, the compound’s purity (>95% by HPLC) and structural confirmation imply standard spectroscopic validation [1] [3]. X-ray crystallography data is absent, reflecting challenges in crystallizing this metabolite. However, its chromatographic behavior (retention time: 18.434 min on a C18 column with acidic methanol/water mobile phase) supports its polar carboxylic acid properties [4] [7].
Structurally, this metabolite differs from amlodipine in three key aspects:
Table 3: Structural and Functional Comparison with Amlodipine
Property | Amlodipine | O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine |
---|---|---|
Core Structure | 1,4-Dihydropyridine | Pyridine |
C-2 Substituent | 2-(2-Aminoethoxy)carbonylmethyl | 2-(Carboxymethoxy)methyl |
Key Functional Groups | Primary amine, ester groups | Carboxylic acid, ester groups |
Molecular Formula | C~20~H~25~ClN~2~O~5~ | C~20~H~20~ClNO~7~ |
Bioactivity | Calcium channel blockade | Inactive metabolite (no intrinsic vasodilatory activity) |
Pharmacokinetically, this metabolite is a major circulating species in humans. Plasma concentrations in hypertensive patients reach 5.6–38.3 ng/mL, exceeding those of the intermediate metabolite dehydroamlodipine (1.4–10.9 ng/mL) and approaching parent amlodipine levels (6.5–20.9 ng/mL) [7] [9]. Its detection in environmental samples (groundwater) via high-resolution mass spectrometry further demonstrates environmental persistence as a transformation product [4]. The structural alterations eliminate calcium channel blocking activity but retain utility as a biomarker for monitoring amlodipine exposure in clinical and environmental contexts [7] [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0